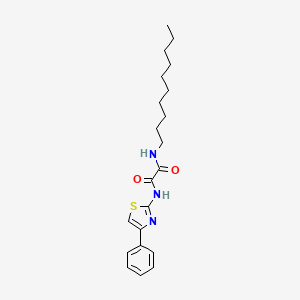

8-(Propylthio)theobromine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(プロピルチオ)テオブロミン: は、カカオ豆に含まれる天然化合物であるテオブロミンの人工誘導体です。テオブロミンはカフェインと同様に興奮作用を持つことが知られていますが、中枢神経系への影響はより穏やかです。

準備方法

合成ルートと反応条件

8-(プロピルチオ)テオブロミンの合成は、通常、テオブロミンをプロピルチオール試薬でアルキル化することによって行われます。一般的な方法の1つは次のとおりです。

出発物質: テオブロミン。

試薬: プロピルチオール (C3H7SH)。

触媒: 水素化ナトリウム (NaH) や炭酸カリウム (K2CO3) などの塩基。

溶媒: ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの非プロトン性溶媒。

反応条件: 反応は通常、アルキル化が完了するまで還流条件下で行われます。

工業的製造方法

工業的には、8-(プロピルチオ)テオブロミンの合成には、効率と収率を向上させるために連続式反応器が使用される場合があります。このプロセスは、大規模生産に最適化され、コスト効率と環境への影響の最小化に重点が置かれます。

化学反応の分析

反応の種類

8-(プロピルチオ)テオブロミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: プロピルチオ基の硫黄原子は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。

還元: この化合物は、特定の条件下で還元されてプロピルチオ基を修飾することができます。

置換: プロピルチオ基は、求核置換反応によって他の官能基に置換される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素 (H2O2) やm-クロロ過安息香酸 (m-CPBA) などの試薬を使用できます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

置換: アルコキシドやアミンなどの求核試薬は、適切な塩基の存在下で使用できます。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、プロピルチオ基の酸化は、8-(プロピルスルフィニル)テオブロミンまたは8-(プロピルスルホニル)テオブロミンを生じます。

科学研究への応用

8-(プロピルチオ)テオブロミンは、科学研究においていくつかの用途があります。

化学: テオブロミン誘導体におけるアルキルチオ置換の影響を調べるためのモデル化合物として使用されます。

生物学: 研究者は、その興奮剤としての可能性とそのさまざまな生物系への影響を調べています。

医学: 気管支拡張作用や利尿作用など、その潜在的な治療的用途が調査されています。

産業: 新しい医薬品開発や有機合成における化学中間体として使用される可能性があります。

科学的研究の応用

8-(Propylthio)theobromine has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of alkylthio substitution on theobromine derivatives.

Biology: Researchers investigate its potential as a stimulant and its effects on various biological systems.

Medicine: Studies explore its potential therapeutic applications, such as bronchodilation and diuretic effects.

Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in organic synthesis.

作用機序

8-(プロピルチオ)テオブロミンの作用機序には、中枢神経系のアデノシン受容体との相互作用が関与しています。これらの受容体を阻害することにより、アデノシンの抑制効果を防ぎ、ニューロンの活動を増加させ、刺激を引き起こします。さらに、ホスホジエステラーゼ酵素を阻害する可能性があり、サイクリックAMP (cAMP) のレベルを上昇させ、細胞シグナル伝達を強化します。

類似化合物の比較

類似化合物

テオブロミン: 穏やかな興奮作用が知られている親化合物。

カフェイン: より強い興奮作用を持つ同様のキサンチン誘導体。

8-(メチルチオ)テオブロミン: 異なる薬理作用を持つ別のアルキルチオ誘導体。

独自性

8-(プロピルチオ)テオブロミンは、プロピルチオ基が存在することにより、他のテオブロミン誘導体と比較して化学的および生物学的特性が異なっている点が特徴です。この修飾は、溶解性、代謝安定性、受容体結合親和性に違いをもたらす可能性があり、研究や潜在的な治療的用途に適した化合物となっています。

類似化合物との比較

Similar Compounds

Theobromine: The parent compound, known for its mild stimulant effects.

Caffeine: A similar xanthine derivative with stronger stimulant properties.

8-(Methylthio)theobromine: Another alkylthio derivative with different pharmacological properties.

Uniqueness

8-(Propylthio)theobromine is unique due to the presence of the propylthio group, which alters its chemical and biological properties compared to other theobromine derivatives. This modification can lead to differences in solubility, metabolic stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.

特性

CAS番号 |

74039-58-0 |

|---|---|

分子式 |

C10H14N4O2S |

分子量 |

254.31 g/mol |

IUPAC名 |

3,7-dimethyl-8-propylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2S/c1-4-5-17-10-11-7-6(13(10)2)8(15)12-9(16)14(7)3/h4-5H2,1-3H3,(H,12,15,16) |

InChIキー |

OWVDTHIYHTUYFI-UHFFFAOYSA-N |

正規SMILES |

CCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)

![2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)

![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)

![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)

![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)

![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)

![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)

![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)